molecular formula C14H20N2O B7561800 1-[4-(1-Phenylethyl)piperazin-1-yl]ethanone

1-[4-(1-Phenylethyl)piperazin-1-yl]ethanone

Cat. No. B7561800
M. Wt: 232.32 g/mol
InChI Key: CSPVADJKOUWDHR-UHFFFAOYSA-N
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Description

1-[4-(1-Phenylethyl)piperazin-1-yl]ethanone, also known as PEPE, is a chemical compound that belongs to the family of piperazine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

1-[4-(1-Phenylethyl)piperazin-1-yl]ethanone has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to have potential applications in the treatment of neurological disorders, such as Parkinson's disease and schizophrenia. This compound has also been used as a tool to study the function of certain neurotransmitter systems, such as the dopamine and serotonin systems.

Mechanism of Action

1-[4-(1-Phenylethyl)piperazin-1-yl]ethanone acts as a dopamine and serotonin transporter inhibitor, which means it blocks the reuptake of these neurotransmitters. This leads to an increase in the concentration of dopamine and serotonin in the synaptic cleft, which can have various effects on neuronal activity and behavior.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on the brain and body. It has been shown to increase the release of dopamine and serotonin in certain brain regions, which can lead to changes in mood, behavior, and cognition. This compound has also been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-[4-(1-Phenylethyl)piperazin-1-yl]ethanone has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects on neurotransmitter systems are well-established. However, there are also some limitations to its use. For example, it has a relatively short half-life, which means its effects may be short-lived. Additionally, its effects can be dose-dependent, which can make it difficult to interpret results from experiments.

Future Directions

There are several future directions for research on 1-[4-(1-Phenylethyl)piperazin-1-yl]ethanone. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Parkinson's disease. Another area of interest is its potential as a tool for studying the function of neurotransmitter systems in the brain. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential limitations for use in lab experiments.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for scientific research and its potential applications in the treatment of neurological disorders.

Synthesis Methods

1-[4-(1-Phenylethyl)piperazin-1-yl]ethanone can be synthesized using a variety of methods, including the reaction of 1-phenylethylamine with ethyl chloroacetate in the presence of a base, such as sodium hydroxide. The resulting intermediate is then treated with piperazine to yield this compound. Other methods involve the use of different starting materials and reagents, but the overall process remains similar.

properties

IUPAC Name

1-[4-(1-phenylethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-12(14-6-4-3-5-7-14)15-8-10-16(11-9-15)13(2)17/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPVADJKOUWDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCN(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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